molecular formula C18H22N2OS B14192165 1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 918479-89-7

1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B14192165
CAS No.: 918479-89-7
M. Wt: 314.4 g/mol
InChI Key: XJKAZEDKEUUGSZ-UHFFFAOYSA-N
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Description

1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 1-phenylethylamine with piperazine to form the substituted piperazine intermediate. This intermediate is then reacted with 2-bromoacetylthiophene under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
  • 1-[4-(Substituted)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one

Uniqueness

1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one is unique due to the presence of the phenylethyl group, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique pharmacological profile .

Properties

CAS No.

918479-89-7

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

1-[4-(1-phenylethyl)piperazin-1-yl]-2-thiophen-2-ylethanone

InChI

InChI=1S/C18H22N2OS/c1-15(16-6-3-2-4-7-16)19-9-11-20(12-10-19)18(21)14-17-8-5-13-22-17/h2-8,13,15H,9-12,14H2,1H3

InChI Key

XJKAZEDKEUUGSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CC3=CC=CS3

Origin of Product

United States

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